molecular formula C17H16N6O5 B11638216 (E)-7-amino-N'-(3,4-dihydroxybenzylidene)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbohydrazide

(E)-7-amino-N'-(3,4-dihydroxybenzylidene)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbohydrazide

Cat. No.: B11638216
M. Wt: 384.3 g/mol
InChI Key: WBHRQDHDSQSPEM-FBCYGCLPSA-N
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Description

7-AMINO-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE is a complex heterocyclic compound It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities

Preparation Methods

The synthesis of 7-AMINO-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE typically involves multi-step reactions. One common method includes the condensation of 6-amino uracil with aromatic aldehydes and malononitrile in the presence of a base such as triethylamine in an aqueous ethanol medium . This reaction is advantageous due to its mild conditions, short reaction time, and high yield of the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potentially different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical properties and biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-AMINO-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, it can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell survival and proliferation . This makes it a promising candidate for the development of new therapeutic agents, particularly in the treatment of cancer.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidines and their derivatives, such as:

The uniqueness of 7-AMINO-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16N6O5

Molecular Weight

384.3 g/mol

IUPAC Name

7-amino-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H16N6O5/c1-22-14-10(16(27)23(2)17(22)28)6-9(13(18)20-14)15(26)21-19-7-8-3-4-11(24)12(25)5-8/h3-7,24-25H,1-2H3,(H2,18,20)(H,21,26)/b19-7+

InChI Key

WBHRQDHDSQSPEM-FBCYGCLPSA-N

Isomeric SMILES

CN1C2=NC(=C(C=C2C(=O)N(C1=O)C)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)N

Canonical SMILES

CN1C2=NC(=C(C=C2C(=O)N(C1=O)C)C(=O)NN=CC3=CC(=C(C=C3)O)O)N

Origin of Product

United States

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